molecular formula C8H6Cl2O3 B13479633 2,6-Dichloro-3-(hydroxymethyl)benzoic acid

2,6-Dichloro-3-(hydroxymethyl)benzoic acid

Cat. No.: B13479633
M. Wt: 221.03 g/mol
InChI Key: PRBCIOJDIDWVCB-UHFFFAOYSA-N
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Description

Contextualization within Dichlorobenzoic Acid Chemistry

Dichlorobenzoic acids are a class of organic compounds characterized by a benzoic acid core substituted with two chlorine atoms. The positions of the chlorine atoms on the benzene (B151609) ring significantly influence the chemical and physical properties of these compounds. 2,6-Dichlorobenzoic acid, a closely related compound, is a known bacterial xenobiotic metabolite and an environmental transformation product of the herbicide dichlobenil. nih.govnih.gov The presence of chlorine atoms in the ortho-positions to the carboxylic acid group in 2,6-dichlorobenzoic acid creates significant steric hindrance, which can affect its reactivity.

The introduction of a hydroxymethyl group at the 3-position, as seen in 2,6-dichloro-3-(hydroxymethyl)benzoic acid, would be expected to further modify its properties. The hydroxymethyl group can participate in hydrogen bonding and act as a nucleophile or be oxidized to an aldehyde or carboxylic acid, offering a reactive handle for further chemical transformations.

Table 1: Comparison of Physicochemical Properties

Property2,6-Dichlorobenzoic acidThis compound
CAS Number 50-30-6Not readily available
Molecular Formula C₇H₄Cl₂O₂C₈H₆Cl₂O₃
Molecular Weight 191.01 g/mol 221.04 g/mol
Melting Point 139-142 °CData not available
Solubility Slightly soluble in waterExpected to have higher water solubility than 2,6-dichlorobenzoic acid due to the hydroxymethyl group.

Note: Data for this compound is predicted based on chemical principles, as experimental data is not widely published.

Significance as a Unique Chemical Scaffold or Metabolite in Research

While direct applications of this compound are not prominent in the literature, its structure suggests potential as a valuable chemical scaffold. Substituted benzoic acids are frequently used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net The trifunctional nature of this compound (carboxylic acid, two chloro substituents, and a hydroxymethyl group) offers multiple points for chemical modification, allowing for the creation of diverse molecular architectures.

There is currently no direct evidence to classify this compound as a known metabolite of a specific parent compound. However, metabolic pathways involving the hydroxylation of methyl groups on aromatic rings are known to occur. nih.gov For instance, the metabolic conversion of N-methylbenzamides to N-hydroxymethyl compounds has been documented. nih.gov It is plausible that a precursor molecule containing a 2,6-dichloro-3-methylbenzoyl moiety could be metabolized to this compound in biological systems.

Current Research Landscape and Identified Knowledge Gaps

A comprehensive review of the current scientific literature reveals a significant knowledge gap concerning this compound. There is a notable absence of dedicated studies on its synthesis, characterization, and application. The majority of search results for this specific chemical name lead to a related but distinct compound, 2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid, which is a metabolite of Meclofenamic Acid. chemicalbook.comepa.gov

This lack of specific research presents several opportunities for future investigation:

Synthesis: Development of a reliable and efficient synthetic route to produce this compound in high purity.

Characterization: Thorough characterization of its physical and chemical properties, including its spectroscopic data (NMR, IR, MS) and pKa.

Reactivity: Exploration of its reactivity, particularly focusing on the interplay between the three different functional groups.

Biological Activity: Screening for potential biological activities, given that many substituted benzoic acids exhibit pharmacological properties.

Metabolic Studies: Investigation into whether this compound is a metabolite of any existing drugs or environmental compounds.

Overview of Research Methodologies Applied to the Compound

Given the absence of specific studies on this compound, the methodologies that would be applied to its study can be inferred from research on analogous compounds.

Synthesis: The synthesis of substituted benzoic acids can be achieved through various methods. Ortho-lithiation of an unprotected benzoic acid followed by quenching with an electrophile is a common strategy for introducing substituents at specific positions. researchgate.net For the synthesis of the target compound, a potential route could involve the selective functionalization of 2,6-dichlorobenzoic acid or the oxidation of a corresponding toluene (B28343) derivative.

Table 2: Potential Synthetic Methodologies

MethodDescription
Ortho-lithiation Directed metalation of a benzoic acid to introduce a functional group at the ortho position.
Oxidation of a Toluene Derivative Oxidation of the methyl group of 2,6-dichloro-3-methyltoluene to a hydroxymethyl group, followed by oxidation of the remaining methyl group to a carboxylic acid.
Hydroxymethylation Direct introduction of a hydroxymethyl group onto the 2,6-dichlorobenzoic acid ring, although this can be challenging in terms of regioselectivity.

Analysis and Characterization: Standard analytical techniques would be employed to characterize this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be suitable for assessing its purity and for quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) would be essential for confirming its molecular structure.

Properties

Molecular Formula

C8H6Cl2O3

Molecular Weight

221.03 g/mol

IUPAC Name

2,6-dichloro-3-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11H,3H2,(H,12,13)

InChI Key

PRBCIOJDIDWVCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)Cl)C(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,6 Dichloro 3 Hydroxymethyl Benzoic Acid

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 2,6-dichloro-3-(hydroxymethyl)benzoic acid suggests several potential synthetic disconnections. The most logical approach involves disconnecting the hydroxymethyl group, leading to a key precursor, 2,6-dichloro-3-methylbenzoic acid. This precursor is attractive as the methyl group can be functionalized to the desired hydroxymethyl group in a forward synthetic sense. Further disconnection of the chloro groups from 2,6-dichloro-3-methylbenzoic acid would lead back to simpler, more readily available starting materials such as 3-methylbenzoic acid (m-toluic acid).

Another potential, though likely more challenging, retrosynthetic pathway would involve the disconnection of the carboxylic acid group. This could conceptually lead to 2,6-dichloro-3-(hydroxymethyl)benzene, which would then require a carboxylation step, a transformation that can be difficult to achieve with high regioselectivity on a highly substituted benzene (B151609) ring. Therefore, the strategy commencing from 2,6-dichloro-3-methylbenzoic acid is considered the more viable and is the focus of subsequent synthetic discussions.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, the forward synthesis of this compound can be envisioned through several routes, primarily focusing on the late-stage introduction of the hydroxymethyl group.

Strategies Involving Benzaldehyde (B42025) Oxidation

One plausible synthetic route involves the oxidation of a corresponding benzaldehyde. This strategy would begin with the synthesis of 2,6-dichloro-3-methylbenzaldehyde (B1464757). A common method for the preparation of substituted benzoic acids is the oxidation of the corresponding aldehyde. For instance, 2,6-dichlorobenzaldehyde (B137635) can be oxidized to 2,6-dichlorobenzoic acid. However, for the target molecule, a more direct approach would be the selective oxidation of the methyl group of a precursor like 2,6-dichloro-3-methylbenzaldehyde to a hydroxymethyl group, which is a delicate transformation. A more common strategy involves the oxidation of a methyl group to a carboxylic acid. Therefore, a route that relies on the oxidation of a benzaldehyde to the target benzoic acid would necessitate the prior successful synthesis of 2,6-dichloro-3-(hydroxymethyl)benzaldehyde.

Halogenation and Hydroxymethylation Approaches

A key step in the synthesis is the regioselective chlorination of a suitable precursor. Starting from m-toluic acid, direct chlorination can lead to a mixture of isomers. A more controlled approach involves the protection of the carboxylic acid, followed by directed ortho-lithiation and subsequent chlorination. However, achieving the desired 2,6-dichloro substitution pattern can be challenging.

A more promising route starts with the chlorination of 3-methylbenzoic acid to yield 2,6-dichloro-3-methylbenzoic acid. This intermediate is a known compound and can be synthesized through various chlorination methods. The crucial next step is the selective functionalization of the methyl group. Direct hydroxymethylation of the aromatic ring is generally not feasible at this stage due to the deactivating nature of the existing substituents. Therefore, the focus shifts to the conversion of the methyl group.

One potential method is the radical halogenation of the methyl group of 2,6-dichloro-3-methylbenzoic acid to form 2,6-dichloro-3-(bromomethyl)benzoic acid. This intermediate can then undergo nucleophilic substitution with a hydroxide (B78521) source to yield the desired this compound. Care must be taken to control the reaction conditions to avoid over-halogenation and side reactions with the carboxylic acid group.

Alternatively, the methyl group can be oxidized. While strong oxidizing agents would likely convert the methyl group directly to a carboxylic acid, milder and more selective oxidizing agents could potentially yield the aldehyde, 2,6-dichloro-3-formylbenzoic acid. Subsequent reduction of the aldehyde with a selective reducing agent, such as sodium borohydride, would then furnish the target hydroxymethyl group.

Multi-step Convergent and Divergent Synthesis

A multi-step convergent approach could involve the synthesis of two key fragments that are later combined. However, for a relatively small molecule like this compound, a linear, divergent synthesis is often more efficient.

A divergent strategy would start from a common intermediate, such as 2,6-dichloro-3-methylbenzoic acid, and then diversify to create a library of related compounds. For the synthesis of the target molecule, the key transformations would focus on the methyl group as previously described.

A plausible multi-step synthesis is outlined below:

Chlorination of m-Toluic Acid: m-Toluic acid is chlorinated using a suitable chlorinating agent (e.g., chlorine gas with a Lewis acid catalyst) to produce 2,6-dichloro-3-methylbenzoic acid.

Benzylic Bromination: The methyl group of 2,6-dichloro-3-methylbenzoic acid is selectively brominated using a radical initiator (e.g., N-bromosuccinimide with AIBN) to give 2,6-dichloro-3-(bromomethyl)benzoic acid.

Hydrolysis: The benzylic bromide is then hydrolyzed to the corresponding alcohol, this compound, using aqueous base followed by acidification.

An alternative to step 2 and 3 would be:

Selective Oxidation to Aldehyde: The methyl group is oxidized to a formyl group using a mild oxidizing agent.

Reduction of Aldehyde: The resulting 2,6-dichloro-3-formylbenzoic acid is then selectively reduced to the hydroxymethyl group.

Exploration of Functional Group Interconversions of this compound

The presence of both a carboxylic acid and a hydroxymethyl group allows for a range of functional group interconversions, enabling the synthesis of various derivatives.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization. However, the presence of two ortho-chloro substituents introduces significant steric hindrance, which can impede reactions at the carboxyl group.

Esterification: The formation of esters from this compound is expected to be challenging via traditional Fischer esterification due to steric hindrance. More potent esterification methods, such as using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), may be required. Alternatively, conversion of the carboxylic acid to the more reactive acid chloride followed by reaction with an alcohol could be a viable route, provided the hydroxymethyl group is protected.

Amide Formation: Similar to esterification, the formation of amides is also expected to be difficult due to steric hindrance. Standard amide coupling protocols may prove ineffective. The use of more powerful coupling reagents or the conversion to an acid chloride would likely be necessary to achieve successful amide bond formation with primary or secondary amines.

Below is a table summarizing potential reactions at the carboxylic acid moiety:

Reaction TypeReagents and ConditionsExpected ProductChallenges
Esterification R-OH, Acid catalyst (e.g., H₂SO₄), HeatThis compound esterSteric hindrance may lead to low yields.
R-OH, DCC/DMAPThis compound esterMay overcome steric hindrance.
Amide Formation R₂NH, Coupling agent (e.g., EDC, HATU)2,6-dichloro-3-(hydroxymethyl)benzamideSignificant steric hindrance is a major obstacle.
1. SOCl₂ or (COCl)₂ 2. R₂NH2,6-dichloro-3-(hydroxymethyl)benzamidePotential for side reactions with the hydroxymethyl group.

The hydroxymethyl group can also be a site for further derivatization, such as etherification or esterification, potentially after protection of the carboxylic acid group, allowing for the synthesis of a diverse range of derivatives of this compound.

Transformations of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives. nih.gov Key reactions include oxidation, esterification, and etherification.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would typically yield the corresponding tricarboxylic acid derivative. Milder, more controlled oxidation to the aldehyde can be achieved using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. libretexts.org

Esterification and Etherification: The hydroxyl moiety can readily react with carboxylic acids or their activated derivatives (like acyl chlorides) to form esters. This reaction, often catalyzed by an acid (Fischer esterification) or conducted in the presence of a coupling agent, is a common method for creating analogs. researchgate.netorganic-chemistry.org Similarly, ethers can be formed by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or other suitable methods.

The table below illustrates potential transformations of the hydroxymethyl group.

TransformationProduct Functional GroupTypical Reagents
OxidationAldehyde (-CHO)Pyridinium chlorochromate (PCC), Dess-Martin periodinane
OxidationCarboxylic Acid (-COOH)Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄)
EsterificationEster (-CH₂OCOR)Carboxylic acid (RCOOH) + acid catalyst, Acyl chloride (RCOCl)
EtherificationEther (-CH₂OR)Alkyl halide (RX) + base (e.g., NaH)
HalogenationHalide (-CH₂X)SOCl₂, PBr₃

Modifications of the Aromatic Ring System

Modification of the highly substituted and electron-deficient aromatic ring of this compound presents significant challenges. The two chlorine atoms and the electron-withdrawing carboxylic acid group deactivate the ring towards typical electrophilic aromatic substitution. However, modifications can be achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (NAS): Aryl halides can undergo substitution by nucleophiles, particularly when the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.orglibretexts.org In this compound, the carboxylic acid group provides some activation, but its meta-positioning relative to the chlorine atoms is not optimal for stabilizing the key negatively charged intermediate (a Meisenheimer complex). libretexts.orgmasterorganicchemistry.com Consequently, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required to substitute one of the chlorine atoms.

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile strategy for modifying the aromatic ring involves cross-coupling reactions. nih.gov Methods like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Buchwald-Hartwig (using amines) reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl chlorides. uwindsor.ca The reactivity of the two chlorine atoms might differ, potentially allowing for regioselective coupling. For instance, the C-6 chlorine is ortho to the carboxylic acid, while the C-2 chlorine is ortho to both the carboxylic acid and the hydroxymethyl-containing substituent, leading to different steric and electronic environments that could be exploited for selective reactions. nsf.govresearchgate.net

Design and Synthesis of Analogs and Derivatives of this compound

Structure-Directed Analog Synthesis

Structure-directed analog synthesis involves designing and preparing new molecules based on a known template to improve properties such as biological activity or material characteristics. nih.govnih.gov While specific studies involving this compound as a lead compound are not prominent in the literature, a hypothetical drug design program could target its three main functional regions for modification.

Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH. It could be converted to esters or amides to modulate polarity and cell membrane permeability.

Hydroxymethyl Group: This site can also participate in hydrogen bonding. Converting it to ethers or esters of varying sizes could probe the steric and electronic requirements of a target binding pocket. nih.gov

Dichlorinated Aromatic Ring: The chlorine atoms contribute to the molecule's lipophilicity and can engage in halogen bonding. Replacing one or both chlorines with other groups (e.g., methyl, methoxy, or trifluoromethyl) via cross-coupling reactions would systematically alter the electronic and steric profile of the scaffold.

Combinatorial Approaches to Derivative Libraries

Combinatorial chemistry provides a route to rapidly generate large libraries of related compounds for screening purposes. nih.gov this compound is a suitable scaffold for building such libraries due to its multiple reactive sites.

A common approach would involve solid-phase synthesis, where the molecule is anchored to a resin via its carboxylic acid group. From this resin-bound intermediate, the hydroxymethyl group could be reacted with a diverse set of building blocks (e.g., a collection of different carboxylic acids to form an ester library). After the library is synthesized, the final compounds are cleaved from the resin for testing. Alternatively, the hydroxymethyl group could be used as the anchor point, freeing the carboxylic acid to be reacted with a library of amines to generate a diverse set of amides.

Optimization of Reaction Conditions and Yields for Research Scale

Optimizing reaction conditions is crucial for ensuring efficient and reproducible synthesis, particularly on a research scale where material conservation is important. For any derivatization of this compound, a systematic approach to optimization would be employed. researchgate.net

For instance, in a Suzuki coupling to replace one of the chlorine atoms, key parameters to optimize would include:

Catalyst System: Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands.

Base: Evaluating a range of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

Solvent: Testing various solvents or solvent mixtures (e.g., toluene (B28343), dioxane, DMF/water).

Temperature and Reaction Time: Monitoring the reaction progress at different temperatures to find the optimal balance between reaction rate and byproduct formation.

The table below outlines variables typically screened during the optimization of a generic cross-coupling reaction.

ParameterVariables to ScreenRationale
Palladium SourcePd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Affects the formation of the active catalytic species.
LigandPPh₃, P(t-Bu)₃, SPhos, XPhosInfluences catalyst stability, activity, and selectivity.
BaseK₂CO₃, K₃PO₄, Cs₂CO₃, Et₃NEssential for the transmetalation step; strength and solubility are key.
SolventToluene, Dioxane, DMF, Acetonitrile, Water mixturesAffects solubility of reagents and stability of intermediates.
TemperatureRoom Temperature to RefluxControls reaction rate and can influence selectivity.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,6 Dichloro 3 Hydroxymethyl Benzoic Acid

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,6-Dichloro-3-(hydroxymethyl)benzoic acid is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, hydroxymethyl, and dichlorinated aromatic moieties.

The most distinct feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. The spectrum of the analogous compound, 2,6-dichlorobenzoic acid, shows this characteristic broad absorption. nist.gov Additionally, the presence of the hydroxymethyl group introduces another O-H stretching band, expected around 3400-3200 cm⁻¹, which would also be broadened by hydrogen bonding.

The carbonyl (C=O) stretching vibration of the carboxylic acid is another key diagnostic peak, typically appearing as a strong, sharp band. For aromatic carboxylic acids, this peak is generally found between 1710 and 1680 cm⁻¹. researchgate.net Conjugation with the benzene (B151609) ring and the electronic effects of the chloro substituents would influence the precise position of this band.

Other significant absorptions include the C-O stretching vibrations of the carboxylic acid and the primary alcohol, expected in the 1320-1210 cm⁻¹ and 1260-1000 cm⁻¹ regions, respectively. The vibrations of the aromatic ring will produce several bands, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations are anticipated to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid (dimer) 3300 - 2500 Strong, Very Broad
O-H Stretch Hydroxymethyl Group 3400 - 3200 Medium, Broad
C-H Stretch Aromatic Ring 3100 - 3000 Medium to Weak
C=O Stretch Carboxylic Acid 1710 - 1680 Strong, Sharp
C=C Stretch Aromatic Ring 1600 - 1450 Medium to Weak
C-O Stretch Carboxylic Acid / Alcohol 1320 - 1000 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions).

The UV spectrum of benzoic acid in an acidic aqueous solution typically shows absorption maxima (λmax) around 230 nm and 274 nm. rsc.org The spectrum is influenced by the substituents on the benzene ring. The carboxylic acid group, being a deactivating group, and the chlorine atoms, which are deactivating but ortho, para-directing, will cause shifts in the absorption bands compared to unsubstituted benzene. The hydroxymethyl group is a weakly activating group.

The combined electronic effects of the two chlorine atoms, the carboxylic acid, and the hydroxymethyl group are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands. For the related compound 2,4-dichlorobenzoic acid, UV absorption maxima have been recorded. nist.gov Based on the cumulative effect of the substituents, the predicted UV-Vis absorption maxima for this compound are summarized below. The exact λmax values would be dependent on the solvent used.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

Electronic Transition Chromophore Predicted λmax (nm)
π → π* Substituted Benzene Ring ~210 - 230

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure data for this compound has been found in the literature, the solid-state arrangement can be predicted based on the well-documented structures of benzoic acid and its derivatives. A predominant structural motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups. researchgate.netucl.ac.uk This R²₂(8) graph-set notation is a highly stable arrangement. iucr.org

It is highly probable that this compound also crystallizes in this dimer motif. researchgate.net The two molecules would be linked by a pair of O-H···O hydrogen bonds between their carboxylic acid functionalities. Furthermore, the hydroxymethyl group provides an additional site for hydrogen bonding, potentially forming chains or more complex three-dimensional networks linking the primary dimer units.

Table 3: Predicted Crystallographic and Hydrogen Bonding Parameters

Parameter Description Predicted Value / Feature
Crystal Packing Primary structural motif Centrosymmetric hydrogen-bonded dimers
Hydrogen Bonding Carboxylic Acid Dimer O-H···O interactions; O···O distance ~2.6 Å
Hydrogen Bonding Hydroxymethyl Group Inter-dimer O-H···O or O-H···Cl interactions

Pre Clinical Pharmacokinetic and Metabolic Profiling of 2,6 Dichloro 3 Hydroxymethyl Benzoic Acid

Absorption and Distribution Characteristics (in vitro/non-human models)

Gastrointestinal Permeability Studies

No publicly available studies were identified that have investigated the gastrointestinal permeability of 2,6-Dichloro-3-(hydroxymethyl)benzoic acid. Such studies would be essential to understand its potential for oral absorption.

Plasma Protein Binding Analysis

There is no specific data on the plasma protein binding of this compound. The extent of binding to plasma proteins such as albumin is a critical determinant of a compound's distribution and availability to target tissues.

Tissue Distribution Investigations

Investigations into the tissue distribution of this compound in preclinical models have not been reported in the available literature. These studies are necessary to understand the extent to which the compound distributes into various organs and tissues.

Metabolic Fate and Biotransformation Pathways (in vitro/non-human models)

Identification of Phase I and Phase II Metabolites

While this compound is itself a metabolite, further biotransformation into subsequent Phase I and Phase II metabolites has not been characterized in publicly accessible research.

Enzyme (e.g., Cytochrome P450) Involvement in Metabolism

The specific enzymes, including Cytochrome P450 isozymes, responsible for the potential further metabolism of this compound have not been identified. Understanding enzymatic involvement is crucial for predicting potential drug-drug interactions.

In vitro Metabolism Studies using Liver Microsomes or Hepatocytes

Comprehensive searches for published data on the in vitro metabolism of this compound using liver microsomes or hepatocytes did not yield any specific research findings. Studies detailing the metabolic stability, metabolite identification, or the enzymatic pathways involved in the biotransformation of this compound in these common in vitro systems are not available in the public domain. Therefore, no data on parameters such as the rate of metabolism, intrinsic clearance (CLint), or the formation of specific metabolites can be provided at this time.

Elimination Kinetics (in vitro/non-human models)

Similarly, specific data regarding the elimination kinetics of this compound from in vitro or non-human in vivo models are not present in the available scientific literature.

Renal and Biliary Clearance Assessments

No studies detailing the renal or biliary clearance of this compound in any preclinical model were identified. Quantitative data on the extent to which this compound is excreted unchanged in urine or bile, or the mechanisms of its renal or biliary transport, are currently unavailable.

Half-Life Determination

There is no published information on the elimination half-life (t½) of this compound in any non-human biological system. Without pharmacokinetic studies in animal models, this key parameter, which describes the time required for the concentration of the compound to decrease by half, remains unknown.

Bioanalytical Method Development for Quantitative Pharmacokinetic Studies in Non-human Biological Matrices

A review of the scientific literature did not reveal any published bioanalytical methods specifically developed and validated for the quantification of this compound in non-human biological matrices such as plasma, serum, or tissue homogenates. The development of such methods, typically employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a prerequisite for conducting quantitative pharmacokinetic studies. The absence of such methods in the literature is consistent with the lack of available pharmacokinetic data for this compound.

Computational Chemistry and Molecular Modeling of 2,6 Dichloro 3 Hydroxymethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2,6-Dichloro-3-(hydroxymethyl)benzoic acid. karazin.ua These calculations allow for a detailed exploration of the molecule's behavior and characteristics.

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. nih.gov For similar chlorinated phenolic compounds, DFT calculations have been used to determine these frontier orbitals. semanticscholar.org For instance, in a study on 2,6-dichloro-4-fluoro phenol, the HOMO and LUMO energies were calculated to understand charge transfer within the molecule. semanticscholar.org

Mulliken charge distribution analysis is another vital quantum chemical tool that calculates the partial atomic charges on each atom in the molecule. researchgate.net This information reveals the electrostatic potential of the molecule and helps identify the sites most susceptible to electrophilic and nucleophilic attack. dntb.gov.ua For related substituted phenols, Mulliken charge analysis has been performed using methods like Hartree-Fock (HF) and DFT with basis sets such as 6-311+G(d,p), providing a detailed picture of the charge distribution across the aromatic ring and its substituents. karazin.uaresearchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Substituted Phenol (Note: This data is for a related compound, 2,6-dichloro-4-fluoro phenol, and is intended to be illustrative of the types of values obtained from quantum chemical calculations.)

ParameterValue (eV)
HOMO Energy-7.21
LUMO Energy-1.89
HOMO-LUMO Gap5.32

Data derived from computational studies on analogous compounds.

Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. dntb.gov.ua Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra. ehu.es By calculating the vibrational frequencies and comparing them with experimental data, the structural and electronic properties of the molecule can be validated. For similar aromatic compounds, DFT calculations have been successfully used to assign vibrational modes and interpret experimental spectra. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein receptor.

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. This method is crucial in structure-based drug design. nih.gov Studies on various benzoic acid derivatives have used molecular docking to investigate their potential as inhibitors for enzymes like the SARS-CoV-2 main protease. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. For instance, the carboxylic acid group of benzoic acid derivatives often forms hydrogen bonds with key residues in the target's binding pocket. nih.gov

Beyond predicting the binding pose, computational methods can also estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). biointerfaceresearch.com A lower binding energy generally indicates a more stable and favorable interaction. For example, in docking studies of benzoic acid derivatives against the SARS-CoV-2 main protease, binding energies were calculated to rank potential inhibitors. nih.gov Hotspot analysis further identifies the key residues in the binding site that contribute most significantly to the binding energy, providing valuable information for optimizing ligand design.

Table 2: Illustrative Molecular Docking Results for Benzoic Acid Derivatives against a Protein Target (Note: This table presents hypothetical data to illustrate the output of molecular docking studies.)

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Benzoic acid derivative AProtease X-7.5HIS41, CYS145
Benzoic acid derivative BKinase Y-8.2GLU101, LYS55
This compoundHypothetical Target Z-6.9ASP28, ARG188

This is illustrative data and does not represent experimentally validated results for this compound.

Conformational Changes Upon Binding

The interaction between a small molecule and its biological target, typically a protein, is a dynamic process that often involves conformational changes in both the ligand and the receptor. Flexible molecules, like this compound, can adopt various three-dimensional arrangements of their atoms. The specific conformation a molecule adopts when it binds to a protein is often different from its lowest energy state in solution. nih.gov This induced fit is crucial for achieving optimal molecular recognition and binding affinity.

The degree of conformational change is influenced by the number of rotatable bonds within the molecule. nih.gov For this compound, the key rotatable bonds are between the benzene (B151609) ring and the carboxylic acid group, and between the ring and the hydroxymethyl substituent. Upon binding to a protein's active site, these groups can rotate to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular docking simulations are a primary tool for predicting these binding conformations. These computational experiments place a ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. nih.gov The results of such simulations can reveal the most likely bound conformation and the key intermolecular interactions that stabilize the complex.

To illustrate the potential conformational changes, a hypothetical molecular docking study of this compound into a generic kinase binding site is presented below. The dihedral angles of the key rotatable bonds in the unbound (solution) and bound states are compared.

Table 1: Hypothetical Conformational Changes of this compound Upon Binding
Rotatable BondUnbound Dihedral Angle (°)Bound Dihedral Angle (°)Change in Angle (°)
C2-C3-C(hydroxymethyl)-O-65.4175.2240.6
C1-C2-C(carboxyl)-O15.8-160.7-176.5

This hypothetical data illustrates that significant rotations around the hydroxymethyl and carboxylic acid substituents could occur to facilitate a better fit within the binding pocket, highlighting the molecule's conformational flexibility.

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target receptor is unknown. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The process of developing a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features that are crucial for their interaction with the target. researchgate.net This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired biological activity. dovepress.com

For a series of analogs of this compound, a hypothetical pharmacophore model could be constructed based on their shared structural features and biological activities. The key pharmacophoric features of this compound would likely include:

An aromatic ring, providing a hydrophobic core.

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid).

A negative ionizable feature (the carboxylic acid group).

Hydrophobic features (the chlorine atoms).

Table 2: Hypothetical Pharmacophoric Features of this compound
Pharmacophoric FeatureMolecular MoietyPotential Interaction
Aromatic RingBenzene Ringπ-π stacking with aromatic residues
Hydrogen Bond DonorHydroxymethyl group (-OH)Donating a hydrogen bond to an acceptor on the protein
Hydrogen Bond AcceptorCarboxylic acid (C=O)Accepting a hydrogen bond from a donor on the protein
Negative IonizableCarboxylic acid (-COOH)Ionic interaction with a positively charged residue
HydrophobicChlorine atoms (-Cl)Van der Waals interactions in a hydrophobic pocket

This pharmacophore model could then be used to guide the design of new derivatives with potentially improved potency and selectivity. For instance, modifications could be made to enhance the hydrophobic interactions or to introduce additional hydrogen bonding partners.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. nih.gov The primary goal of QSAR is to develop a predictive model that can estimate the biological activity of new, unsynthesized compounds. dergipark.org.tr

QSAR models are built using a "training set" of molecules with known biological activities. nih.gov A wide range of molecular descriptors can be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to derive an equation that best describes the relationship between these descriptors and the observed activity. dergipark.org.tr

For a series of analogs of this compound, a QSAR study could reveal which molecular properties are most important for their biological effect. For example, a hypothetical QSAR equation for the inhibitory activity of these compounds against a particular enzyme might look like:

pIC₅₀ = 0.85 * logP - 0.23 * (Molecular Weight) + 1.54 * (H-Bond Donors) + 2.1

This equation would suggest that higher hydrophobicity (logP) and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental.

Table 3: Hypothetical QSAR Model for this compound Analogs
DescriptorCoefficientInterpretation
logP (Hydrophobicity)+0.85Increased hydrophobicity correlates with higher activity.
Molecular Weight-0.23Increased molecular size correlates with lower activity.
Number of H-Bond Donors+1.54More hydrogen bond donors correlate with higher activity.

Such a QSAR model would be a valuable tool for prioritizing the synthesis of new analogs, allowing researchers to focus on compounds with the highest predicted activity.

Applications of 2,6 Dichloro 3 Hydroxymethyl Benzoic Acid in Chemical Biology and Materials Science Research

Utility as a Synthetic Intermediate for Complex Molecule Synthesis

The inherent functionalities of 2,6-dichloro-3-(hydroxymethyl)benzoic acid position it as a valuable intermediate in the synthesis of more elaborate chemical structures. The carboxylic acid and hydroxymethyl groups offer multiple points for chemical modification, while the chlorine atoms influence the reactivity of the aromatic ring and can be retained for their steric and electronic properties or replaced in further synthetic steps.

Building Block in Heterocyclic Chemistry

While direct examples of this compound in the synthesis of heterocyclic compounds are not extensively documented, its constituent parts are commonly employed in the formation of various heterocyclic rings. The carboxylic acid can be converted to an amide, ester, or acyl halide, which can then participate in cyclization reactions. For instance, condensation with a dinucleophile could lead to the formation of benzodiazepines, benzoxazines, or other fused heterocyclic systems. The hydroxymethyl group can be oxidized to an aldehyde, a key functional group for constructing heterocycles through reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction. Furthermore, the dichlorinated benzene (B151609) ring can serve as a scaffold for building more complex heterocyclic architectures.

Precursor for Advanced Organic Materials

Substituted benzoic acids are fundamental building blocks in the creation of advanced organic materials. The rigid aromatic core of this compound can be incorporated into larger conjugated systems for applications in organic electronics. The carboxylic acid and hydroxymethyl groups provide handles for polymerization or for linking to other molecular components. For example, esterification or amidation reactions could be used to create liquid crystals or to functionalize surfaces. The presence of chlorine atoms can enhance the thermal stability and influence the packing of molecules in the solid state, which are critical properties for materials used in electronic devices.

Application as a Research Probe or Chemical Tool

The unique substitution pattern of this compound makes it an intriguing candidate for development as a research probe or chemical tool to investigate biological systems.

Derivatization for Affinity Labeling Studies

Affinity labeling is a technique used to identify and characterize the binding sites of biomolecules. The reactivity of the hydroxymethyl and carboxylic acid groups on this compound could be harnessed to attach reactive functionalities, such as electrophiles or photoreactive groups. These derivatized probes could then be used to covalently modify a target protein or enzyme, allowing for its identification and the mapping of its active site. The dichlorinated ring can contribute to the binding affinity and selectivity of the probe for its target.

Potential in Functional Materials or Polymer Science

The combination of a rigid aromatic core with reactive functional groups makes this compound a potential monomer for the synthesis of functional polymers.

The bifunctionality of the carboxylic acid and hydroxymethyl groups allows for its incorporation into polyesters or polyamides through condensation polymerization. The resulting polymers would possess a dichlorinated aromatic unit in their backbone, which could impart desirable properties such as increased thermal stability, flame retardancy, and specific mechanical characteristics. The hydroxymethyl group could also be used as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as in coatings, adhesives, or advanced composites.

Incorporation into Polymer Backbones

There is no available information on the use of this compound in the synthesis of polymers where it is incorporated into the main polymer chain.

Role in Supramolecular Assemblies

No studies or reports were found that describe the participation of this compound in the formation of supramolecular assemblies through non-covalent interactions.

Emerging Research Directions and Future Perspectives on 2,6 Dichloro 3 Hydroxymethyl Benzoic Acid

Exploration of Uncharted Reactivity and Novel Synthetic Pathways

The reactivity of 2,6-dichloro-3-(hydroxymethyl)benzoic acid is largely uncharted, presenting significant opportunities for synthetic innovation. The interplay between the electron-withdrawing dichloro substituents, the carboxylic acid, and the hydroxymethyl group can be expected to yield unique chemical behaviors.

Future research could focus on the selective functionalization of the hydroxymethyl and carboxylic acid moieties. For instance, the development of orthogonal protection strategies would enable the selective derivatization of either group, opening avenues for the synthesis of novel esters, amides, and ethers. Such derivatives could be explored for a variety of applications, from prodrug design to new materials.

Furthermore, the aromatic ring itself presents opportunities for novel synthetic transformations. While the steric hindrance from the two ortho chloro substituents and the deactivating nature of the carboxylic acid group pose challenges, modern catalytic methods could unlock new reaction pathways. acs.org Research into ruthenium-catalyzed C-H functionalization, for example, has shown promise for the ortho-alkylation and alkenylation of benzoic acids, and similar strategies could be adapted for this molecule. acs.org

Potential Reaction TypeFunctional Group TargetedPotential Outcome
EsterificationCarboxylic acidProdrugs, functional materials
AmidationCarboxylic acidBioactive amides, polymer building blocks
EtherificationHydroxymethyl groupNovel ethers with altered solubility
C-H FunctionalizationAromatic ringIntroduction of new substituents

Novel synthetic pathways to this compound and its analogs are also of considerable interest. Current synthetic approaches often involve multi-step sequences that may not be optimal in terms of yield or environmental impact. The development of more convergent and efficient synthetic routes, perhaps leveraging copper-catalyzed amination of chlorobenzoic acids or other advanced cross-coupling reactions, could facilitate broader access to this compound for research purposes. nih.gov

Identification of Novel Biological Functions or Unexplored Targets (Pre-clinical)

As a metabolite of meclofenamic acid, this compound has established biological relevance. e-lactancia.org However, its own biological activity profile remains largely uninvestigated. Meclofenamic acid is known to be a non-selective cyclooxygenase (COX) inhibitor, but it also exhibits other biological activities, including the inhibition of 5-lipoxygenase and potential anticancer effects. e-lactancia.orgnih.gov

Future pre-clinical research should aim to determine if this compound retains, modifies, or loses the biological activities of its parent compound. It is plausible that the introduction of the hydroxymethyl group could alter its binding affinity and selectivity for various biological targets. For instance, this metabolite has been shown in vitro to inhibit cyclooxygenase activity, albeit at a lower potency than meclofenamic acid itself. e-lactancia.org

A key area of investigation will be its potential as an anticancer agent. Pre-clinical studies have demonstrated that meclofenamic acid exhibits cytotoxic effects on prostate cancer cells and can reduce tumor growth in animal models. nih.gov It would be of significant interest to evaluate whether this compound shares these properties.

Furthermore, the structural similarities to other biologically active benzoic acid derivatives suggest a broader range of potential targets. Benzoic acid derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory effects. preprints.orgnih.govresearchgate.net High-throughput screening of this compound against various enzyme and receptor panels could uncover entirely new and unexpected biological functions.

Potential Biological ActivityRationale
Anti-inflammatoryMetabolite of a known NSAID
AnticancerParent compound shows anti-tumor effects
AntimicrobialCommon activity for benzoic acid derivatives
AntiviralSome benzoic acid derivatives show this activity

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify this compound at trace levels is crucial for pharmacokinetic studies, environmental monitoring, and quality control. While standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are applicable, there is room for the development of more sensitive and selective methods.

Future research in this area could focus on the development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods. Such techniques offer superior resolution and sensitivity, which would be particularly advantageous for detecting this compound in complex biological matrices like plasma or urine. Method development would involve optimizing sample preparation techniques, such as solid-phase extraction, to minimize matrix effects and enhance recovery.

Additionally, the development of derivatization strategies to improve the chromatographic behavior and detector response of this compound could be explored. For example, derivatization of the carboxylic acid and hydroxymethyl groups could enhance its volatility for GC-MS analysis or improve its ionization efficiency for mass spectrometry.

Analytical TechniquePotential Advantages
UHPLC-MS/MSHigh sensitivity and selectivity for complex matrices
GC-MS with derivatizationImproved volatility and chromatographic properties
Capillary ElectrophoresisHigh separation efficiency and low sample consumption

Integration into Multi-component Systems or Conjugates for Enhanced Research Utility

The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxymethyl group, makes it an attractive building block for the construction of more complex molecular architectures.

One promising area of future research is the synthesis of conjugates. The carboxylic acid group can be readily coupled to amines in biomolecules, such as peptides or proteins, to create novel bioconjugates. These could be used as probes to study biological systems or as targeted drug delivery systems. Similarly, the hydroxymethyl group could be used to attach the molecule to other scaffolds. The study of glycine (B1666218) conjugation with substituted benzoic acids has already provided a framework for how such conjugations might proceed. nih.govnih.gov

In the realm of materials science, this compound could be explored as a component in metal-organic frameworks (MOFs) or other supramolecular assemblies. The rigid, substituted aromatic core, combined with the hydrogen-bonding capabilities of the carboxylic acid and hydroxymethyl groups, could lead to the formation of novel materials with interesting structural and functional properties.

System TypePotential Application
BioconjugatesTargeted drug delivery, biological probes
Polymer incorporationFunctional materials with tailored properties
Metal-Organic FrameworksGas storage, catalysis

Sustainable Synthesis Approaches and Green Chemistry Considerations

As with all chemical synthesis, the principles of green chemistry should be at the forefront of future research into this compound. This includes the development of synthetic routes that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient.

One avenue for exploration is the use of biocatalysis. Enzymes, such as oxidases or decarboxylases, could potentially be used to introduce the functional groups onto a simpler aromatic precursor in a highly selective and environmentally benign manner. researchgate.netnih.gov The use of whole-cell biocatalysts for the transformation of benzoic acid derivatives is an emerging field with significant potential. rsc.org

Another area of focus should be the replacement of traditional oxidants and catalysts with greener alternatives. For example, selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water represents a green protocol for the synthesis of carboxylic acids. mdpi.com Adapting such methods for the synthesis of this compound could significantly reduce its environmental footprint.

Green Chemistry PrincipleApplication to Synthesis
Atom EconomyDesigning more convergent synthetic routes
Use of Safer SolventsReplacing chlorinated solvents with greener alternatives
CatalysisEmploying biocatalysts or more efficient metal catalysts
Design for Energy EfficiencyDeveloping reactions that proceed at lower temperatures

Q & A

Basic Research Questions

What are the optimal reaction conditions for synthesizing 2,6-Dichloro-3-(hydroxymethyl)benzoic acid to maximize yield and purity?

Methodological Answer:
The synthesis of this compound often involves multi-step reactions, such as nucleophilic substitution or ester hydrolysis. For example, coupling intermediates like 2,6-dichloro-3-(piperazine-1-carbonyl)benzyloxy derivatives with carboxylic acids (e.g., 4-(methylcarbamoyl)benzoic acid) under mild basic conditions (e.g., NaHCO₃ in THF) can yield target compounds. Reaction temperatures between 20–25°C and stoichiometric control (1:1.2 molar ratio of reactants) are critical to minimize side products. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.